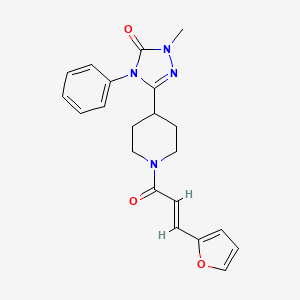
(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
A novel series of compounds, including structures similar to the specified chemical, have been synthesized and evaluated for their antidepressant and antianxiety activities. Through various synthetic processes, researchers have developed compounds that showed significant effects in behavioral tests on albino mice, demonstrating the potential of these compounds in pharmacological research. The synthesis involved Claisen Schmidt condensation, cyclization, and Mannich’s reaction, indicating the complex synthetic routes employed to explore the therapeutic potential of such compounds (J. Kumar et al., 2017).
Heteroarylacrylonitriles in Cancer Research
Research into heteroarylacrylonitriles, with structural features reminiscent of the specified molecule, has shown promising in vitro cytotoxic potency against human cancer cell lines. By examining the structure-activity relationships, researchers have identified compounds with significant potential for treating cancer, indicating the versatility of such structures in medical research. This study showcases the importance of specific substitutions and the presence of heterocyclic compounds in designing effective anticancer agents (F. Sa̧czewski et al., 2004).
Adenosine A1 Receptor Antagonists
The development of a novel adenosine A1 receptor antagonist, which shares structural similarities with the specified compound, highlights the role of such chemicals in modulating renal function. This research underscores the importance of specific chemical frameworks in the development of therapeutic agents, especially those targeting receptor pathways critical in physiological processes. The synthesis and process development described for this antagonist provide valuable insights into the pharmaceutical manufacturing of complex molecules (A. Zanka et al., 1999).
Antimicrobial Activities
The exploration of azole derivatives, including structures that bear resemblance to the chemical , has expanded into antimicrobial activities. These studies reveal the potential of such compounds in fighting microbial infections, highlighting the broad spectrum of research applications that these chemical frameworks can serve. The synthesis and characterization of these compounds, followed by screenings for antimicrobial activities, represent a critical step in the discovery of new antibiotics (Serap Başoğlu et al., 2013).
Neuroinflammation Imaging
Advancements in positron emission tomography (PET) imaging techniques have utilized compounds structurally related to the specified molecule for targeting microglia-specific markers. This application signifies the contribution of such compounds to neuroscience research, particularly in studying neuroinflammation and its role in neuropsychiatric disorders. The development of PET radiotracers specific to microglia offers a noninvasive method to visualize and understand the dynamics of neuroinflammation in vivo (A. Horti et al., 2019).
Eigenschaften
IUPAC Name |
5-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-23-21(27)25(17-6-3-2-4-7-17)20(22-23)16-11-13-24(14-12-16)19(26)10-9-18-8-5-15-28-18/h2-10,15-16H,11-14H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXCCXMLDQCDIW-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C=CC3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)/C=C/C3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid](/img/structure/B2869455.png)
![3-allyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2869456.png)
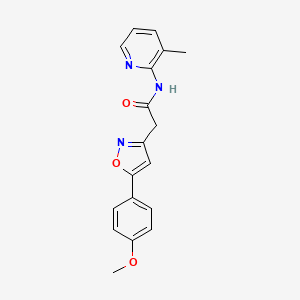
![2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2869460.png)
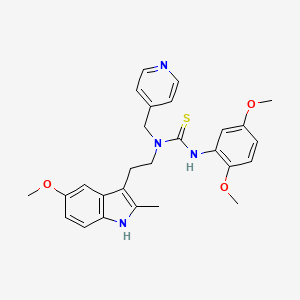
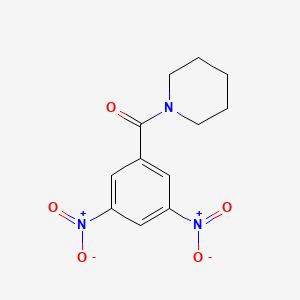
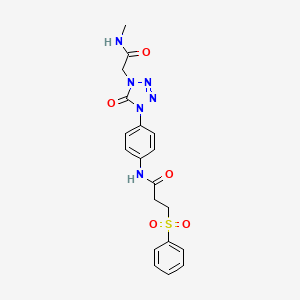

![1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]amino}propan-2-ol](/img/structure/B2869469.png)
![N-[[4-(Dimethylcarbamoylamino)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2869471.png)
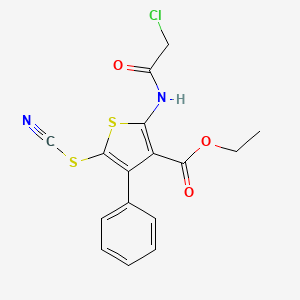
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2869473.png)

![tert-butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate](/img/structure/B2869476.png)